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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib analog-1, also identified as compound 5826, is a structural analog of the potent
tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of
the known chemical properties, synthesis, and biological activities of Dasatinib analog-1, with
a particular focus on its role as a mechanism-based inactivator of Cytochrome P450 3A4
(CYP3A4). All quantitative data is summarized in structured tables, and detailed experimental
protocols for key cited experiments are provided.

Chemical Properties

Dasatinib analog-1 is characterized by the introduction of a fluorine atom at the para-position
of the 2-chloro-6-methylphenyl ring of the parent Dasatinib molecule.[1] This modification was
initially designed to block a key metabolic hydroxylation site.[1]
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Property Value Reference

N-(2-chloro-4-fluoro-6-
methylphenyl)-2-((6-(4-(2-
hydroxyethyl)piperazin-1-yl)-2-

IUPAC Name Y Y ] y_)F_) P ¥ Inferred from structure
methylpyrimidin-4-
yl)amino)thiazole-5-

carboxamide

Molecular Formula C22H25CIFN7O2S [1]
Molecular Weight 506.0 g/mol [1]
CAS Number 1174416-41-1 [1]
Appearance Solid (form not specified) General knowledge
Solubility Soluble in DMSO. [1]
Storage Store at -20°C for long-term o
stability.
Synthesis

A specific, step-by-step synthesis protocol for Dasatinib analog-1 is not publicly available in
the cited literature. However, a general modified method for the synthesis of Dasatinib analogs
has been described.[1] This method starts with the coupling of 2-bromothiazole-5-carboxylic
acid with the corresponding aniline, in this case, 2-chloro-4-fluoro-6-methylaniline. This is
followed by a Buchwald-Hartwig amination reaction with 2-(4-(6-amino-2-methylpyrimidin-4-
yl)piperazin-1-yl)ethanol to yield the final product.[1]

Biological Activity

The primary reported biological activity of Dasatinib analog-1 is its role as a mechanism-
based inactivator of CYP3A4, a critical enzyme in drug metabolism.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://www.benchchem.com/product/b12384067?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3202349/
https://www.benchchem.com/product/b12384067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference

Cytochrome P450 3A4
Target Enzyme [1]
(CYP3A4)

Inhibition Constant (Ki) 5.4 uM [1]

Blocks the formation of
Observed Effect ) o [1]
glutathione adducts in vitro.

While Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src
family kinases, specific data on the kinase inhibitory profile of Dasatinib analog-1 is not
available in the public domain.[1][2] The focus of the primary research on this analog has been
its metabolic fate and interaction with drug-metabolizing enzymes.[1]

Signaling Pathways

Information regarding the specific signaling pathways modulated by Dasatinib analog-1 is
currently unavailable in the reviewed literature. The parent compound, Dasatinib, is known to
inhibit the BCR-ABL and Src kinase signaling pathways, which are crucial in chronic myeloid
leukemia (CML).[2] However, it has not been documented whether the structural modification in
analog-1 alters its activity towards these pathways.

The known interaction of Dasatinib analog-1 is with the metabolic pathway involving CYP3A4.
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Metabolic Bioactivation of Dasatinib Analog-1

Glutathione (GSH) Hydroxylated Glutathione Adducts

Trapping by GSH

Oxidative Defluorination
& Hydroxylation

Metabolism Covalent Binding

CYP3A4 Mechanism-Based Inactivation

Dasatinib Analog-1

Reactive Intermediate Inactive CYP3A4
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CYP3A4 Inactivation Assay Workflow

Primary Incubation:
HLMs + Dasatinib analog-1
+ Buffer

Initiate with NADPH

Incubate at 37°C
(Sample att =0, 5, 10, 15, 30 min)

Secondary Incubation:
Aliquot + Midazolam
+ NADPH

Quench with Acetonitrile

LC-MS/MS Analysis of
1'-hydroxymidazolam

'

Calculate Ki and Kinact
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Glutathione Adduct Formation Assay Workflow

Prepare Incubation Mixture:
HLMs + Dasatinib analog-1
+ GSH + Buffer

Initiate with NADPH

Incubate at 37°C

Quench with Acetonitrile

Vortex and Centrifuge

l

LC-MS/MS Analysis for
GSH Adducts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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